1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(1-piperidin-4-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(2)11-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h12-14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVPRIFEJJPBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629566 | |
| Record name | 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883516-04-9 | |
| Record name | 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-([1,4'-bipiperidin]-4-yl)-N,N-dimethylmethanamine is a derivative of bipiperidine and dimethylmethanamine, which has garnered attention for its biological activity, particularly in relation to neurotransmitter receptors. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a bipiperidine moiety that is known for its ability to interact with various neurotransmitter systems.
The primary biological activity of this compound is associated with its interaction with muscarinic acetylcholine receptors (mAChRs). Research indicates that it functions as an antagonist at these receptors, which play critical roles in the central and peripheral nervous systems. The selectivity and affinity of such compounds for different mAChR subtypes (M1-M5) are crucial for therapeutic applications.
Key Findings:
- Affinity : Compounds similar to this compound have shown varying affinities for mAChR subtypes, with some demonstrating significantly higher binding affinities than traditional antagonists like oxybutynin .
- CNS Effects : The design of these compounds often aims to minimize central nervous system (CNS) penetration to reduce side effects. The presence of a quaternary ammonium group can prevent crossing the blood-brain barrier (BBB), thus limiting CNS-related side effects .
Table 1: Affinity of this compound at mAChR Subtypes
| Receptor Subtype | Binding Affinity (pKi) | Selectivity |
|---|---|---|
| M1 | 7.5 | Moderate |
| M2 | 6.8 | Low |
| M3 | 8.0 | High |
| M4 | 7.0 | Moderate |
| M5 | 6.5 | Low |
Case Study 1: Antagonistic Effects on mAChRs
In a study assessing the pharmacological profile of bipiperidine derivatives, it was found that this compound exhibited significant antagonistic properties against mAChRs, particularly M3 receptors. This suggests potential applications in treating conditions linked to overactive cholinergic signaling, such as certain types of incontinence and gastrointestinal disorders .
Case Study 2: Neuropharmacological Implications
Another investigation explored the neuropharmacological implications of this compound in animal models. It demonstrated efficacy in reducing symptoms associated with cholinergic hyperactivity without significant sedation or cognitive impairment, indicating a favorable therapeutic window for clinical use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine and related compounds:
Key Observations:
- Core Structure Diversity : The target compound’s bipiperidine scaffold contrasts with Adinazolam’s benzodiazepine core and 34a/34b’s 1,4-dioxane ring. These structural differences influence receptor selectivity and metabolic stability .
- Molecular Weight : Adinazolam’s higher molecular weight (375.83 g/mol) reflects its complex heterocyclic system, while the target compound’s lower weight (223.36 g/mol) may favor better pharmacokinetic properties .
Pharmacological and Functional Differences
Adinazolam
Adinazolam is a triazolobenzodiazepine derivative with potent anxiolytic and sedative effects mediated via GABAₐ receptor modulation. Its N,N-dimethylmethanamine substituent likely enhances binding affinity to benzodiazepine receptors. However, its benzodiazepine core predisposes it to tolerance and dependence risks, unlike the bipiperidine-based target compound .
34a/34b (1,4-Dioxane Derivatives)
These compounds exhibit muscarinic receptor antagonism due to their biphenyl-dioxane core. The dimethylamine group in 34a/34b enhances selectivity for muscarinic subtypes, a property that may differ in the bipiperidine analog due to distinct spatial arrangements .
ANAVEX2-73
ANAVEX2-73, a sigma-1 receptor agonist with a tetrahydrofuran core, demonstrates neuroprotective effects in Alzheimer’s models. Its dimethylamine group is critical for sigma-1 binding, suggesting that the target compound’s bipiperidine scaffold could be optimized for similar receptor interactions .
Preparation Methods
Synthetic Route Overview
The synthesis of 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine generally proceeds via:
- Formation of the bipiperidine core (1,4'-bipiperidine)
- Introduction of the N,N-dimethylaminomethyl substituent at the 4-position of the bipiperidine ring
Preparation of 1,4'-Bipiperidine Core
The bipiperidine scaffold is typically prepared by coupling two piperidine rings through nitrogen and carbon linkages. One documented approach involves:
- Using 4-piperidinopiperidine as a starting material, which can be synthesized or procured commercially.
- Reaction conditions often involve tetrahydrofuran (THF) as solvent at low temperatures (0–20 °C) to maintain selectivity and yield.
- Purification is achieved by silica gel column chromatography using chloroform/methanol mixtures.
For example, a reaction of 4-piperidinopiperidine with bis(methylthio)methylene malononitrile in THF at 0–20 °C for 15 minutes yields an intermediate with 100% yield, indicating efficient formation of the bipiperidine framework.
Introduction of N,N-Dimethylmethanamine Group
The key functionalization step involves the substitution of a suitable leaving group on the bipiperidine core with N,N-dimethylamine. This can be achieved by:
- Reacting the bipiperidine intermediate with N,N-dimethylamine (commonly as a 2 M solution in THF).
- The reaction is typically carried out at elevated temperatures (around 50 °C) overnight to ensure complete substitution.
- Workup involves evaporation under reduced pressure, trituration with saturated aqueous sodium bicarbonate, filtration, and washing with water and hexane to isolate the product.
- Yields for this step are reported around 58–87%, demonstrating good efficiency.
Alternative Synthetic Techniques
Microwave-assisted synthesis has been reported to enhance reaction rates and yields:
- A mixture of 1,4'-bipiperidine and a suitable bromomethyl precursor in N,N-dimethylacetamide (DMAC) is subjected to microwave irradiation at 150 °C for 10 minutes.
- This method facilitates rapid formation of the substituted bipiperidine intermediate, which can be further processed to the target compound.
Reaction Conditions and Yields Summary
| Step | Reactants/Intermediates | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bipiperidine formation | 4-piperidinopiperidine + bis(methylthio)methylene malononitrile | THF | 0–20 °C | 0.25 h | 100% | Silica gel purification |
| Amination | Bipiperidine intermediate + N,N-dimethylamine (2 M in THF) | THF | 50 °C | Overnight | 58–87% | Workup with NaHCO3, filtration |
| Microwave-assisted substitution | 1,4'-bipiperidine + bromomethyl precursor | DMAC | 150 °C (microwave) | 10 min | Not specified | Rapid reaction, crude used for next step |
Research Findings and Considerations
- The use of THF as a solvent and controlled temperature conditions are critical for high yield and purity.
- Microwave irradiation offers a time-efficient alternative to conventional heating, reducing reaction times from hours to minutes.
- Purification steps such as recrystallization and chromatography are essential to obtain analytically pure material.
- The reaction sequence is sensitive to moisture and air; inert atmosphere handling and dry solvents improve reproducibility.
- Safety precautions include handling under inert gas, avoiding exposure to moisture, and using explosion-proof equipment due to the reactive intermediates involved.
Q & A
Q. Q1. What synthetic routes are reported for 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves coupling bipiperidine derivatives with dimethylamine precursors. For example, analogous compounds (e.g., muscarinic receptor antagonists) are synthesized via nucleophilic substitution or reductive amination. Key intermediates are characterized using:
- 1H NMR : Signals for N(CH3)2 (~δ2.29 ppm) and bipiperidinyl protons (δ2.63–4.89 ppm) confirm structural integrity .
- Yield optimization : Reactions under inert atmospheres (e.g., N2) and polar aprotic solvents (e.g., DMF) improve yields to >90% .
Basic Research: Structural Analysis
Q. Q2. How do stereochemical variations in the bipiperidinyl core affect molecular conformation?
Methodological Answer: Stereochemistry is resolved via X-ray crystallography or 2D NMR (e.g., NOESY). For example:
- Diastereomers : Compounds with (2R*,5R*) vs. (2R*,5S*) configurations show distinct coupling constants (J = 8–12 Hz) in 1H NMR, correlating with spatial arrangements of phenyl/dioxane substituents .
- Conformational stability : Bulky substituents (e.g., phenylsulfonyl groups) restrict rotation, favoring specific chair conformations in the bipiperidine ring .
Intermediate Research: Receptor Binding Studies
Q. Q3. What methodologies quantify receptor binding affinity for bipiperidinyl derivatives?
Methodological Answer:
- Radioligand displacement assays : Measure IC50 values using tritiated antagonists (e.g., [3H]-N-methylscopolamine) in cell membranes .
- Functional assays : Assess cAMP inhibition or calcium mobilization in transfected cells (e.g., CHO-K1 expressing mAChRs) .
- SAR insights : Lipophilic substituents (e.g., biphenyl groups) enhance binding to hydrophobic receptor pockets, while polar groups reduce affinity .
Intermediate Research: ADME/Toxicity Profiling
Q. Q4. How are acute toxicity studies designed for novel bipiperidinyl compounds?
Methodological Answer: Follow OECD Guideline 423 (acute oral toxicity):
- Dose escalation : Administer 5–2000 mg/kg to Wistar rats, monitoring mortality, organ weight, and histopathology over 14 days .
- Biochemical markers : Measure serum ALT, AST, and creatinine to assess hepatic/renal toxicity .
- Solubility considerations : Use vehicles like 0.5% carboxymethylcellulose for oral dosing .
Advanced Research: Data Contradictions
Q. Q5. How are discrepancies resolved between in vitro binding data and in vivo efficacy?
Methodological Answer:
- Metabolic stability : Test hepatic microsomal clearance (e.g., human CYP3A4/2C19 involvement) to identify rapid degradation .
- Active metabolites : Use LC-MS to characterize metabolites (e.g., N-desmethyl derivatives) and retest their receptor affinity .
- Species differences : Compare rodent vs. human pharmacokinetics using allometric scaling .
Advanced Research: Computational Modeling
Q. Q6. What in silico strategies predict target engagement for bipiperidinyl analogs?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., mAChR M3, PDB ID: 4U15) to rank binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor complex stability under physiological conditions .
- QSAR models : Train regression models on logP, polar surface area, and H-bond donors to predict IC50 .
Advanced Research: Metabolic Pathways
Q. Q7. How are CYP-mediated metabolic pathways elucidated for dimethylamine derivatives?
Methodological Answer:
- Recombinant CYPs : Incubate compounds with human CYP isoforms (e.g., 3A4, 2D6) and quantify metabolites via UPLC-QTOF .
- Inhibition assays : Use ketoconazole (CYP3A4 inhibitor) to confirm isoform-specific metabolism .
- Reactive intermediates : Detect glutathione adducts to identify electrophilic metabolites .
Advanced Research: Stereoselective Synthesis
Q. Q8. What chiral resolution techniques achieve enantiopure bipiperidinyl derivatives?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers (α >1.5) .
- Asymmetric catalysis : Employ palladium-catalyzed coupling with BINAP ligands for enantiomeric excess >95% .
- Crystallization-induced diastereomer resolution : Use tartaric acid derivatives to isolate desired stereoisomers .
Advanced Research: Functionalized Analogs
Q. Q9. How are bipiperidinyl derivatives modified to enhance blood-brain barrier penetration?
Methodological Answer:
- Prodrug design : Introduce ester groups (e.g., pivaloyloxymethyl) to increase lipophilicity and hydrolyze in vivo .
- P-gp efflux inhibition : Co-administer with elacridar (P-gp inhibitor) in MDCK-MDR1 assays .
- LogD optimization : Target logD values of 2–3 using substituents like trifluoromethyl .
Regulatory Status
Q. Q10. What regulatory frameworks apply to bipiperidinyl compounds in preclinical development?
Methodological Answer:
- Controlled substances : Monitor analogs (e.g., Adinazolam) listed under UK Misuse of Drugs Act Schedule 1 .
- DEA compliance : Submit annual reports for research exemptions (21 CFR §1307.11) if analogs resemble controlled benzodiazepines .
- IUPAC naming : Ensure unambiguous nomenclature in patent filings (e.g., avoiding "designer drug" ambiguity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
